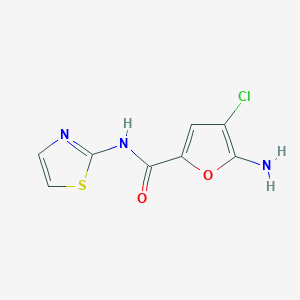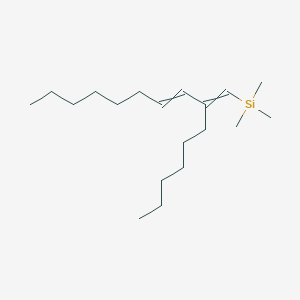
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C₁₉H₃₆Si It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane typically involves the reaction of a suitable dienyl precursor with a trimethylsilyl reagent. One common method is the hydrosilylation reaction, where a dienyl compound reacts with trimethylsilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis.
化学反応の分析
Types of Reactions
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding silane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
科学的研究の応用
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用機序
The mechanism of action of (2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets by forming stable complexes or by altering their conformation. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
(1,3-Dithian-2-yl)trimethylsilane: Another organosilicon compound with similar reactivity.
Trimethylsilane: A simpler organosilicon compound used in various synthetic applications.
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane: A related compound with an iodine substituent.
Uniqueness
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane is unique due to its specific structure, which combines a dienyl group with a trimethylsilyl moiety. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and material science.
特性
CAS番号 |
565435-42-9 |
|---|---|
分子式 |
C19H38Si |
分子量 |
294.6 g/mol |
IUPAC名 |
2-hexyldeca-1,3-dienyl(trimethyl)silane |
InChI |
InChI=1S/C19H38Si/c1-6-8-10-12-13-15-17-19(18-20(3,4)5)16-14-11-9-7-2/h15,17-18H,6-14,16H2,1-5H3 |
InChIキー |
DVWNBAGGYYXYBE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CC(=C[Si](C)(C)C)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
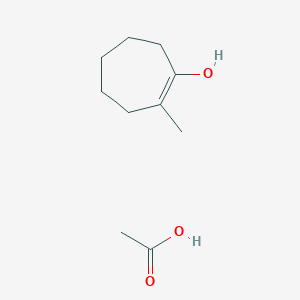
![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}](/img/structure/B14211572.png)
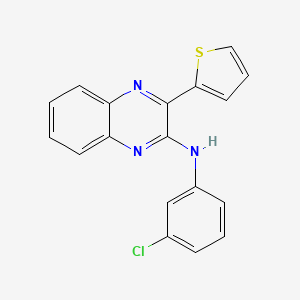
![[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14211584.png)
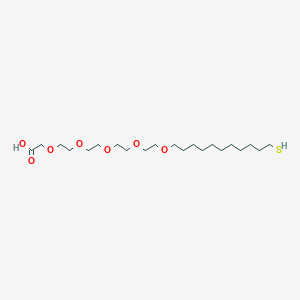
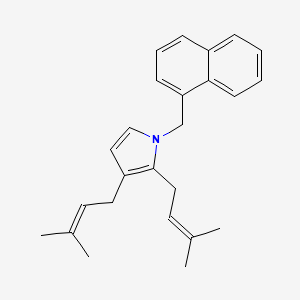
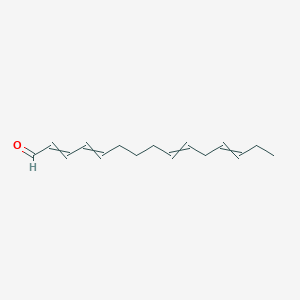
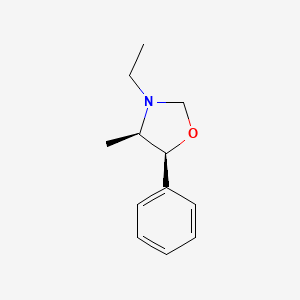

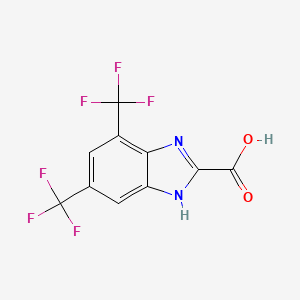
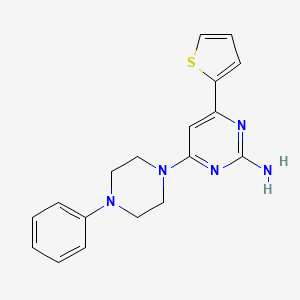
![N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide](/img/structure/B14211623.png)
